molecular formula C20H24N2 B1480194 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-80-1

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1480194
CAS No.: 2098076-80-1
M. Wt: 292.4 g/mol
InChI Key: HMADQGVNEBTSJJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Applications

The compound 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole belongs to the family of diketopyrrolopyrroles (DPPs), which are known for their wide applications in the field of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The unique optical properties of DPP derivatives, such as strong bathochromic shift in absorption and significant increase in two-photon absorption cross-section, make them attractive for various technological applications. Their straightforward synthesis, combined with good stability and near-unity fluorescence quantum yield, ensures their continued relevance in scientific research and real-world applications (Grzybowski & Gryko, 2015).

Bioactive Compound Development

Pyrrolidine rings, including structures related to this compound, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. The saturated scaffold of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and increasing the three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity characterized by pyrrolidine rings and their derivatives, which are extensively studied for their potential in various therapeutic areas (Li Petri et al., 2021).

Anion Binding and Sensing

N-confused calix[4]pyrroles (NCCPs), derivatives related to the pyrrolopyrrole core, have shown promise in anion binding and sensing due to their unique structural features. These compounds, emerging from the family of pyrrole-based macrocycles, exhibit different anion-binding properties compared to regular calix[4]pyrroles. The ability of NCCPs to form complexes with anions through a confused cone conformation, involving three NH hydrogen bonds and a CH-anion contact, highlights their potential for developing selective anion sensors with varied binding affinity and selectivity (Anzenbacher, Nishiyabu, & Palacios, 2006).

Properties

IUPAC Name

5-benzyl-2-methyl-4-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-21-13-18-14-22(12-16-8-4-2-5-9-16)20(19(18)15-21)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMADQGVNEBTSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(C(C2C1)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole

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